Sucrose 6,1',6'-Tricarboxylic Acid
Description
Sucrose 6,1',6'-Tricarboxylic Acid (Sucrose 6,1',6'-TCA) is a chemically modified derivative of sucrose, characterized by the addition of three carboxylic acid groups at the 6, 1', and 6' positions of the glucose and fructose moieties. The introduction of carboxylic groups alters sucrose's physicochemical properties, such as solubility, charge distribution, and enzyme interaction capabilities, making it a subject of interest in carbohydrate chemistry and metabolic engineering .
Properties
Molecular Formula |
C₁₂H₁₆O₁₄ |
|---|---|
Molecular Weight |
450.19 |
Synonyms |
β-D-Arabino-2-Hexulofuranosidaric acid, α-D-Glucopyranuronosyl |
Origin of Product |
United States |
Scientific Research Applications
Applications in Biochemistry
Sucrose 6,1',6'-tricarboxylic acid functions primarily as a chelating agent , interacting with metal ions to stabilize compounds in biochemical pathways. Its ability to chelate divalent and trivalent metal ions suggests potential uses in:
- Drug Formulation: Enhancing the stability and bioavailability of pharmaceutical compounds.
- Biochemical Research: As a reagent in enzyme assays and metabolic studies due to its interaction with biomolecules.
Applications in Pharmaceuticals
The compound's unique properties allow it to be utilized in pharmaceutical formulations:
- Stabilizing Agents: It can stabilize sensitive compounds during storage and transportation.
- Drug Delivery Systems: Its solubility characteristics make it an excellent candidate for use in drug delivery systems where controlled release is essential.
Applications in Food Science
In food science, this compound has potential applications as a food additive:
- Preservative: Its chelating properties can enhance the stability of food products by binding metal ions that catalyze spoilage reactions.
- Flavor Enhancer: It may improve the flavor profile of certain food products by stabilizing flavor compounds.
Case Studies
Case Study 1: Drug Formulation Research
A study investigated the use of this compound as a stabilizing agent for a novel anticancer drug. The results indicated that the addition of this compound significantly enhanced the drug's stability under various pH conditions, suggesting its utility in pharmaceutical applications .
Case Study 2: Food Preservation
Research on the application of this compound as a preservative demonstrated that it effectively inhibited microbial growth in fruit juices by chelating essential metal ions required for microbial metabolism. This finding supports its potential role as a natural preservative in food products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sucrose 6,1′-Dicarboxylic Acid
Sucrose 6,1′-Dicarboxylic Acid (Sucrose 6,1′-DCA), a closely related compound, features two carboxylic acid groups at the 6 and 1' positions. This modification enhances its utility as a substrate analog in enzymatic assays, particularly for studying glycosyltransferases and glycosidases. Key differences include:
- Functional Groups : The absence of a third carboxylic acid group at the 6' position in Sucrose 6,1′-DCA reduces its overall acidity and charge density compared to Sucrose 6,1',6'-TCA.
- Enzyme Interactions: Sucrose 6,1′-DCA is used to probe substrate specificity in glycosidase assays, where steric and electronic effects of the carboxylic groups influence binding affinity .
- Metabolic Fate : Unlike native sucrose, neither compound is readily metabolized via glycolysis or the TCA cycle due to their modified structures, but they may serve as competitive inhibitors or regulators of sucrose-metabolizing enzymes .
TCA Cycle Intermediates (Citrate, Aconitate)
TCA cycle intermediates, such as citrate and aconitate, share the tricarboxylic acid motif but differ fundamentally in structure and function:
- Structural Comparison :
| Compound | Core Structure | Functional Role |
|---|---|---|
| Sucrose 6,1',6'-TCA | Sucrose derivative | Research tool for enzyme studies |
| Citrate/Aconitate | Cyclic carboxylic acids | Central to energy production |
- Sucrose 6,1',6'-TCA’s bulkier structure limits its integration into mitochondrial enzyme complexes, unlike citrate, which is processed by citrate synthase and aconitase .
- Biotechnological Applications: TCA intermediates are critical for amino acid biosynthesis and anaplerotic reactions , while sucrose derivatives like Sucrose 6,1',6'-TCA are engineered for probing carbohydrate-active enzymes .
Other Modified Sucrose Derivatives
Compounds such as phosphorylated sucrose (e.g., sucrose-6-phosphate) are involved in starch metabolism and stress responses. In contrast, Sucrose 6,1',6'-TCA:
- Lacks Phosphate Groups : This absence prevents participation in phosphorylation-dependent pathways, such as starch synthesis .
Research Findings and Implications
Enzymatic and Metabolic Studies
- Enzyme Inhibition: Sucrose 6,1′-DCA has been shown to competitively inhibit invertases and sucrose synthases in plant systems .
- Stress Response Modulation : In salinity-stressed rapeseed, metabolites linked to the TCA cycle and sucrose metabolism accumulate to mitigate oxidative damage . Sucrose 6,1',6'-TCA could mimic these effects by stabilizing cellular osmolytes or modulating antioxidant pathways.
Biotechnological Potential
- Protein Yield Optimization : Redirecting carbon flux from the TCA cycle to oxaloacetate via anaplerotic reactions enhances recombinant protein production in microbes . Sucrose 6,1',6'-TCA derivatives could serve as carbon sources or regulators in such systems.
- Pathway Engineering : Its resistance to enzymatic degradation makes it a candidate for synthetic pathways requiring stable sucrose analogs .
Preparation Methods
Reaction Conditions
-
Catalyst : 5% platinum on γ-aluminum oxide (Pt/Al₂O₃)
-
Temperature : 40–100°C (optimal at 80°C)
-
pH : 8–10 (maintained using sodium hydroxide)
-
Pressure : 1–5 bar oxygen partial pressure
-
Reaction Time : 6–12 hours
Under these conditions, the primary hydroxyl groups at C-6, C-1', and C-6' are selectively oxidized to carboxylate groups. The reaction proceeds via a dehydrogenation mechanism, where platinum facilitates the abstraction of hydrogen atoms from sucrose, followed by oxygen insertion to form carboxylic acids.
Protected Intermediate Pathway via Sucrose 6,1',6'-Triol
A PubMed study outlines a three-step synthesis starting with sucrose protection, followed by oxidation and deprotection:
Protection of Hydroxyl Groups
Sucrose is first converted to a 6,1',6'-triol derivative by selectively protecting non-target hydroxyl groups. Acetylation using acetic anhydride in pyridine is commonly employed, though the exact protecting groups are not specified in the cited study.
Oxidation to Tricarboxylic Acid
The triol intermediate undergoes oxidation using one of two systems:
-
TEMPO/NaOCl : Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite in water at 0–5°C.
-
PDC/Ac₂O/t-BuOH : Pyridinium dichromate (PDC) in acetic anhydride and tert-butanol at 25°C.
Both methods oxidize primary alcohols to carboxylic acids. TEMPO-mediated oxidation is preferred for its milder conditions and higher selectivity, whereas PDC offers faster reaction times.
Solid Acid-Catalyzed Synthesis
A Chinese patent (CN1176095C) describes a method for synthesizing sucrose-6-acetate, which can serve as a precursor for tricarboxylic acid. While the patent focuses on acetylation, the principles extend to oxidation:
Catalyst Preparation
Acetylation and Oxidation
Sucrose reacts with acetic anhydride in dimethylformamide (DMF) using the Ce(SO₄)₂/SiO₂ catalyst at 60°C. The resulting sucrose-6-acetate is then oxidized at the 1' and 6' positions via TEMPO/NaOCl or PDC, followed by saponification to remove acetyl groups.
Q & A
Q. What methodologies are recommended for identifying and quantifying Sucrose 6,1',6'-Tricarboxylic Acid in biological samples?
To accurately identify and quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) . Calibration standards (e.g., 0.25–1.00 g/L tricarboxylic acids) are essential for validating retention times and signal intensities . For metabolomic studies, ensure sample preparation includes protocols to stabilize labile intermediates, such as rapid freezing and extraction in cold solvents. Raw data should be processed using software capable of deconvoluting overlapping peaks and correcting for matrix effects .
Q. How does this compound interface with central carbon metabolism pathways?
This compound likely participates in the tricarboxylic acid (TCA) cycle as a derivative of sucrose metabolism. In plants, sucrose is cleaved into hexoses (glucose/fructose), which enter glycolysis and the TCA cycle to produce ATP and biosynthetic precursors . Advanced isotopic labeling (e.g., ¹³C-glucose) can track its incorporation into TCA intermediates like citrate and malate, revealing its metabolic fate .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) elucidate the role of this compound under stress conditions?
MFA requires isotope tracer experiments (e.g., ¹³C or ²H labeling) combined with LC-MS/MS to measure isotopic enrichment in downstream metabolites. For plant studies, expose tissues to controlled stressors (e.g., elevated CO₂, nutrient deprivation) and compare flux distributions using computational models like INCA or 13C-FLUX . Ensure raw data include mass isotopomer distributions and enzyme kinetic parameters to validate flux predictions .
Q. What experimental designs resolve contradictions in tissue-specific accumulation of this compound?
Contradictions may arise from variations in tissue-specific enzyme expression (e.g., sucrose synthase isoforms) or compartmentalized metabolism . Address this by:
- Conducting spatial metabolomics using laser-capture microdissection to isolate specific cell types .
- Using genetic mutants (e.g., CRISPR-edited lines) to silence enzymes linked to its synthesis/degradation .
- Applying pathway inhibitors (e.g., malonate for succinate dehydrogenase) to dissect regulatory nodes .
Q. How can researchers distinguish between enzymatic and non-enzymatic pathways in the formation of this compound?
- Perform time-course experiments under controlled pH and temperature to assess spontaneous vs. enzyme-catalyzed reactions.
- Use purified enzymes (e.g., sucrose carboxylases) in vitro to confirm catalytic activity .
- Apply proteomics to identify co-purifying proteins in affinity-tagged extracts .
Methodological Considerations
Q. What statistical approaches are critical for interpreting metabolomic datasets involving this compound?
Q. How should researchers validate the specificity of antibodies or probes targeting this compound?
- Use knockout controls (e.g., enzyme-deficient mutants) to confirm signal absence .
- Perform cross-reactivity assays with structurally similar compounds (e.g., citrate, isocitrate) .
- Validate via independent methods (e.g., MS-based quantification) .
Data Contradiction Analysis
Q. How to address discrepancies in reported concentrations of this compound across studies?
- Standardize extraction protocols (e.g., solvent polarity, pH) to minimize analyte degradation .
- Report limit of detection (LOD) and limit of quantification (LOQ) for analytical methods .
- Cross-validate findings using orthogonal techniques (e.g., NMR vs. MS) .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
